molecular formula C17H13Cl2NO3 B5062216 allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate

allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate

Cat. No. B5062216
M. Wt: 350.2 g/mol
InChI Key: NTRXXXIVUKQOIH-UHFFFAOYSA-N
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Description

The compound contains an allyl group, a 2,4-dichlorophenyl group, and a carbonyl group attached to a benzoate group. The allyl group is a common functional group in organic chemistry, consisting of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The 2,4-dichlorophenyl group is a phenyl group substituted with two chlorine atoms at the 2 and 4 positions. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including carboxylic acids, amides, ketones, aldehydes, and esters. Benzoate is the simplest aromatic carboxylic acid.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The allyl group would likely be in a planar arrangement due to the presence of the double bond, while the 2,4-dichlorophenyl and benzoate groups could adopt various conformations depending on the specific conditions and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The allyl group is known to be reactive, particularly towards oxidizing agents . The 2,4-dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions. The carbonyl group is a common site of reactivity in organic compounds, and can undergo a variety of reactions including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the allyl and carbonyl groups could potentially make the compound more polar, influencing its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a starting material in various chemical reactions .

properties

IUPAC Name

prop-2-enyl 2-[(2,4-dichlorophenyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-2-9-23-17(22)13-6-4-3-5-12(13)16(21)20-15-8-7-11(18)10-14(15)19/h2-8,10H,1,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXXXIVUKQOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 2-[(2,4-dichlorophenyl)carbamoyl]benzoate

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